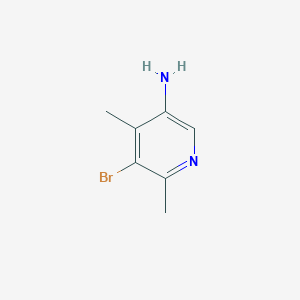

5-Bromo-4,6-dimethylpyridin-3-amine

Description

Significance of Pyridine (B92270) Scaffolds in Chemical and Material Sciences

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a foundational structure in the chemical sciences. nih.gov Structurally analogous to benzene, its derivatives are ubiquitous, found in natural products like certain alkaloids and vitamins. nih.govrsc.org The presence of the nitrogen atom imparts distinct physical and chemical properties, such as increased water solubility compared to its carbocyclic counterparts, which is a valuable trait in the development of pharmaceutical agents. nih.gov

Pyridine scaffolds are integral to a vast array of applications. In medicinal chemistry, they are considered "privileged scaffolds" because they are present in a multitude of FDA-approved drugs with diverse therapeutic uses, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govresearchgate.net Their versatility also extends to materials science, where they are used in functional nanomaterials and as ligands for organometallic compounds in catalysis. nih.gov The continuous development of new synthetic methods to create novel pyridine derivatives underscores their importance in agrochemicals, pharmaceuticals, and advanced materials. rsc.orgresearchgate.net

Role of Halogenated Aminopyridines as Synthetic Precursors

Halogenated aminopyridines are a class of pyridine derivatives that feature both a halogen atom (e.g., bromine, chlorine) and an amino group attached to the pyridine core. These bifunctional molecules are highly valuable as synthetic precursors in organic chemistry. mdpi.com The presence of two distinct reactive sites on the aromatic ring allows for selective and sequential chemical transformations.

The halogen atom, particularly bromine, serves as a versatile functional handle. It can be readily displaced through nucleophilic substitution reactions or, more significantly, participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions, such as the Suzuki-Miyaura coupling. This capability allows for the straightforward introduction of complex molecular fragments. Simultaneously, the amino group can be functionalized through acylation, alkylation, or diazotization, or it can direct the position of subsequent electrophilic aromatic substitution reactions. The unique electronic properties conferred by the halogen substituents can also influence the reactivity and properties of the resulting molecules, making these compounds key intermediates in the synthesis of complex targets in drug discovery and materials science. mdpi.commdpi.com

Overview of Research Gaps and Opportunities for 5-Bromo-4,6-dimethylpyridin-3-amine

While halogenated aminopyridines as a class are well-utilized, the specific isomer This compound appears to be a subject with limited dedicated research in publicly available literature. A search for this specific compound yields minimal detailed studies on its reactivity or applications, with more information available for its isomers, such as 5-Bromo-4,6-dimethylpyridin-2-amine. sigmaaldrich.com

This scarcity of focused research represents a significant knowledge gap and, consequently, a field of opportunity. The structural arrangement of This compound , with a bromine atom at position 5 and an amino group at position 3, presents a unique electronic and steric environment. The bromine atom is positioned for participation in cross-coupling reactions, enabling the synthesis of novel 5-aryl or 5-alkynyl pyridines. The amino group at the 3-position can be used to introduce other functionalities or to construct fused heterocyclic systems, a common strategy in medicinal chemistry.

The exploration of this compound's synthetic utility is a clear opportunity. Research could be directed towards:

Developing and optimizing synthetic routes to access the compound.

Systematically investigating its reactivity in a range of modern cross-coupling reactions.

Utilizing it as a building block for the synthesis of new chemical libraries for screening in drug discovery and materials science applications.

Studying its physical and chemical properties to provide a foundational dataset for future research.

The potential for this under-explored molecule to serve as a precursor to novel, functionalized pyridine derivatives makes it a compelling target for further synthetic and applied chemical research.

Table of Chemical Properties for this compound

| Property | Value |

| Molecular Formula | C₇H₉BrN₂ |

| Monoisotopic Mass | 199.9949 Da |

| InChIKey | OXKUDSPWEKACSJ-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NC=C1N)C)Br |

| Data sourced from PubChemLite. uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4,6-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-6(9)3-10-5(2)7(4)8/h3H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKUDSPWEKACSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890092-29-2 | |

| Record name | 5-bromo-4,6-dimethylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 5 Bromo 4,6 Dimethylpyridin 3 Amine

Cross-Coupling Reactions at the Halogenated Position

The bromine atom at the 5-position of the pyridine (B92270) ring is amenable to various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds. libretexts.org In the context of 5-Bromo-4,6-dimethylpyridin-3-amine, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents. The reaction typically involves a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or a boronic ester. libretexts.org

Studies on analogous compounds, such as 5-bromo-2-methylpyridin-3-amine (B1289001), have demonstrated that the Suzuki-Miyaura coupling can proceed efficiently to yield 5-arylpyridine derivatives. mdpi.com For instance, the reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate (B84403) in a dioxane/water solvent system affords the corresponding 5-aryl-2-methylpyridin-3-amines in moderate to good yields. mdpi.com The reaction conditions are generally tolerant of a variety of functional groups on the arylboronic acid. mdpi.com

Detailed research findings on the Suzuki-Miyaura coupling of a closely related substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, show that the choice of base and solvent can significantly influence the reaction yield. mdpi.com Good yields were achieved using 5 mol % of Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-dioxane. mdpi.com Electron-rich boronic acids, in particular, have been shown to produce good product yields. mdpi.com

Table 1: Suzuki-Miyaura Coupling of Bromo-pyridines with Arylboronic Acids

| Entry | Bromo-pyridine Substrate | Arylboronic Acid | Catalyst (mol %) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Good |

| 2 | 5-bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Good |

| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 |

| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 70-80 | 40 |

| 5 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | Acetonitrile (B52724) | 70-80 | 36 |

Other Transition Metal-Catalyzed Cross-Coupling Transformations

Beyond the Suzuki-Miyaura coupling, the bromine atom on the pyridine ring can participate in other palladium-catalyzed cross-coupling reactions. These reactions offer alternative pathways to introduce diverse functionalities. For example, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form new carbon-nitrogen bonds. nih.gov This would involve reacting this compound with an amine in the presence of a suitable palladium catalyst and a base.

Challenges in the palladium-catalyzed C-N cross-coupling of related 3-halo-2-aminopyridines include potential chelation of the palladium catalyst by the aminopyridine substrate, which can hinder the reaction. nih.gov However, the use of specific ligands, such as RuPhos and BrettPhos, in combination with a strong base like LiHMDS, has been shown to facilitate these transformations for unprotected 3-halo-2-aminopyridines. nih.gov

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govyoutube.com In these reactions, a nucleophile replaces the bromine atom. The feasibility of SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions.

For instance, studies on the nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines with phenols have shown that this transformation can proceed, leading to the formation of aryloxy derivatives. nih.gov Similarly, it is conceivable that this compound could react with various nucleophiles, such as alkoxides, thiolates, or amines, under appropriate conditions to yield the corresponding substituted pyridines. The reaction often requires elevated temperatures and the presence of a base to facilitate the departure of the bromide ion. The mechanism can proceed through a stepwise addition-elimination pathway involving a Meisenheimer intermediate or, in some cases, a concerted mechanism. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions

| Entry | Substrate | Nucleophile | Product |

| 1 | 5-Bromo-1,2,3-triazines | Phenols | 5-Aryloxy-1,2,3-triazines nih.gov |

| 2 | 3,5-dibromo-2-aminopyridine | Morpholine | 2-morpholino-5-bromo-2-aminopyridine nih.gov |

Derivatization Strategies via the Amine Moiety

The primary amine group at the 3-position offers a rich site for a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives.

Acylation and Alkylation Reactions

The amine group of this compound can readily undergo acylation and alkylation reactions.

Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or an anhydride (B1165640), to form an amide. For example, the reaction of the related 5-bromo-2-methylpyridin-3-amine with acetic anhydride in the presence of a catalytic amount of sulfuric acid yields N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.com This transformation is a common strategy to protect the amine group or to introduce new functional moieties.

Alkylation of the amine group can be achieved using alkyl halides or other electrophilic alkylating agents. This reaction introduces alkyl substituents on the nitrogen atom. For instance, the reaction of 4-amino-5-(4,6-dimethyl-2-pyrimidinyl)-2,3-dihydro-1,2,4-triazole-3-thione with ethyl bromoacetate (B1195939) results in S-alkylation. researchgate.net

Table 3: Acylation and Alkylation Reactions

| Reaction Type | Substrate | Reagent | Product |

| Acylation | 5-bromo-2-methylpyridin-3-amine | Acetic anhydride, H₂SO₄ (cat.) | N-[5-bromo-2-methylpyridine-3-yl]acetamide mdpi.com |

| Alkylation | 4-amino-5-(4,6-dimethyl-2-pyrimidinyl)-2,3-dihydro-1,2,4-triazole-3-thione | Ethyl bromoacetate | S-Alkyl derivative researchgate.net |

Formation of Imine and Amide Derivatives

The amine functionality is a key precursor for the synthesis of imine and a wider range of amide derivatives.

Imine Formation: The primary amine can condense with aldehydes or ketones to form imines, also known as Schiff bases. researchgate.netredalyc.org This reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product. nih.gov The resulting imines can be valuable intermediates for further transformations.

Amide Formation: Beyond simple acylation, the amine group can be coupled with carboxylic acids to form a diverse array of amide derivatives. ajchem-a.com This is a fundamental reaction in medicinal chemistry for building complex molecules. ajchem-a.com Common methods for amide bond formation include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with an activator such as 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com These methods facilitate the reaction between a carboxylic acid and the amine under mild conditions. ajchem-a.com The synthesis of novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine has been achieved using HATU as a coupling agent with diisopropylethylamine as a base. researchgate.net

Reactivity at the Pyridine Nitrogen Atom of this compound

The nitrogen atom within the pyridine ring of this compound is a key center of reactivity, characterized by its lone pair of electrons which imparts basic and nucleophilic properties. The reactivity of this nitrogen is modulated by the electronic effects of the substituents on the pyridine ring. The electron-donating amino and methyl groups enhance the electron density at the nitrogen, thereby increasing its nucleophilicity and basicity. Conversely, the electron-withdrawing bromine atom has a deactivating effect, albeit its influence is moderated by the presence of the activating groups. This electronic interplay governs the propensity of the pyridine nitrogen to participate in reactions such as quaternization and N-oxidation.

Quaternization Reactions

The nucleophilic pyridine nitrogen can attack electrophilic carbon atoms, such as those in alkyl halides, to form quaternary pyridinium (B92312) salts. This process, known as quaternization, is a fundamental transformation in pyridine chemistry. While direct experimental data on the quaternization of this compound is not extensively documented in publicly available literature, the principles of pyridine reactivity allow for well-founded predictions.

The presence of the activating methyl and amino groups suggests that this compound would readily undergo N-alkylation. For instance, reaction with methyl iodide is expected to yield the corresponding N-methylpyridinium iodide salt. The reaction conditions would likely involve treating the pyridine derivative with the alkylating agent in a suitable solvent, such as acetone (B3395972) or acetonitrile, at room temperature or with gentle heating.

A study on the methylation of a related compound, 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, with methyl iodide in the presence of potassium carbonate and tetra-n-butylammonium bromide in DMF, resulted in the N-methylated product. nih.gov This provides a strong indication that the nitrogen of the pyridine ring in similar structures is susceptible to alkylation.

General protocols for the N-alkylation of aminopyridines often involve reaction with an alkyl halide in the presence of a base to neutralize the hydrohalic acid formed, thereby preventing protonation of the pyridine nitrogen which would inhibit the desired reaction.

Table 1: Predicted Quaternization Reaction of this compound

| Reactant | Reagent | Conditions | Predicted Product |

| This compound | Methyl iodide | Acetone, Room Temperature | 3-Amino-5-bromo-1,4,6-trimethylpyridinium iodide |

| This compound | Benzyl bromide | Acetonitrile, Reflux | 3-Amino-1-benzyl-5-bromo-4,6-dimethylpyridinium bromide |

N-Oxide Formation

The pyridine nitrogen can be oxidized to form an N-oxide, a transformation that significantly alters the electronic properties and reactivity of the pyridine ring. The formation of N-oxides is typically achieved by treating the pyridine derivative with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid.

The electron-rich nature of the pyridine nitrogen in this compound, due to the activating substituents, would facilitate its oxidation. A general procedure for the synthesis of pyridine-N-oxides involves the reaction of the pyridine with an excess of 40% peracetic acid, with the reaction temperature maintained at around 85°C. orgsyn.org Another common method is the use of hydrogen peroxide. For example, the oxidation of 2-amino-5-bromopyridine (B118841) to 5-bromo-2-nitropyridine (B47719) (which involves N-oxidation followed by other transformations) has been achieved using hydrogen peroxide in a mixture of acetone and water. sigmaaldrich.com

These examples strongly suggest that this compound would react under similar conditions to form this compound N-oxide. The resulting N-oxide is a valuable intermediate for further functionalization of the pyridine ring.

Table 2: Predicted N-Oxidation Reaction of this compound

| Reactant | Reagent | Conditions | Predicted Product |

| This compound | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758), 0°C to Room Temperature | This compound N-oxide |

| This compound | Hydrogen peroxide / Acetic acid | 70-80°C | This compound N-oxide |

Computational and Theoretical Investigations of 5 Bromo 4,6 Dimethylpyridin 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. rsc.org These methods can model the electronic properties of molecules with a high degree of accuracy, providing fundamental information about their structure and reactivity. acs.orgfigshare.com For 5-Bromo-4,6-dimethylpyridin-3-amine, DFT calculations, often using a basis set like 6-311G(d,p) with a functional such as B3LYP, would be employed to optimize the molecule's geometry and compute its electronic properties. nih.govrsc.org

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of this compound is dictated by the interplay of its constituent parts: the pyridine (B92270) ring, the electron-donating amino and methyl groups, and the electron-withdrawing bromine atom. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's reactivity. researchgate.netnih.gov

The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting regions prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino group, making these the primary sites for electrophilic interaction. The LUMO is likely distributed over the pyridine ring, influenced by the electronegative bromine atom. DFT calculations would provide precise energy values for these orbitals.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Value (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.95 |

| Energy Gap (ΔE) | 4.90 |

Molecular Electrostatic Potential Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. researchgate.net It provides an intuitive guide to the molecule's reactive sites by color-coding regions of different electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack. For this compound, these regions are expected around the nitrogen atom of the pyridine ring and the amino group.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. Positive potential is anticipated around the hydrogen atoms of the amino group.

Green Regions: Denote areas of neutral or near-zero potential.

An MEP map would visually confirm the reactive propensities suggested by FMO analysis, highlighting the nucleophilic character of the ring nitrogen and amino group and the electrophilic character of the N-H protons. mdpi.com

Prediction of Reactivity Indices and Reaction Pathways

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the molecule's chemical behavior. researchgate.net These indices, including electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), provide a more quantitative prediction of reactivity. acs.org

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These calculated parameters, combined with FMO and MEP analysis, allow for the prediction of likely reaction pathways. For instance, the identified nucleophilic sites suggest that the molecule would readily react with electrophiles, such as in alkylation or acylation reactions at the amino group or the pyridine nitrogen. The presence of the bromine atom also provides a reactive site for cross-coupling reactions. nih.gov

Table 2: Predicted Global Reactivity Descriptors for this compound

| Reactivity Descriptor | Formula | Predicted Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.40 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.45 eV |

| Chemical Softness (S) | 1/(2η) | 0.20 eV⁻¹ |

| Electrophilicity Index (ω) | χ²/ (2η) | 3.96 eV |

Mechanistic Studies through Computational Modeling

Beyond predicting static properties, computational modeling is instrumental in elucidating reaction mechanisms. rsc.org For a given reaction involving this compound, such as a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, DFT calculations can be used to map the entire potential energy surface.

This involves locating the structures of transition states—the highest energy points along the reaction coordinate—and calculating their activation energies. rsc.org By comparing the energy barriers of different possible pathways, the most favorable mechanism can be identified. For example, in a Suzuki coupling reaction to replace the bromine atom, computational modeling could clarify the energetics of the oxidative addition, transmetalation, and reductive elimination steps, providing a detailed, atomistic understanding of the catalytic cycle. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase, such as in a solvent. researchgate.netnih.gov MD simulations model the movements of atoms and molecules over time, providing insights into intermolecular interactions and the influence of the solvent on the solute's conformation and reactivity. acs.orgacs.org

For this compound, MD simulations could be used to study:

Solvation Structure: How solvent molecules, like water or an organic solvent, arrange themselves around the solute molecule. This includes identifying specific interactions such as hydrogen bonds between the amino group and solvent molecules. researchgate.net

Conformational Dynamics: How the molecule flexes and changes shape in solution.

Intermolecular Interactions: How multiple molecules of this compound interact with each other in the liquid or solid state, which is crucial for understanding its bulk properties.

These simulations offer a dynamic picture that complements the static, gas-phase insights from quantum chemical calculations, providing a more complete understanding of the compound's behavior in a realistic chemical environment. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies for Reaction Mechanism Delineation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the structural outcome of chemical reactions, thereby providing critical insights into the reaction mechanism. While certificates of analysis for 5-Bromo-4,6-dimethylpyridin-3-amine confirm that its ¹H NMR spectrum is consistent with its structure, the power of NMR is fully demonstrated when analyzing the products derived from it.

In a documented synthesis, this compound is reacted with trimethoxymethane (B44869) and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) to form a new product. The ¹H NMR spectrum of the resulting compound, 5-{[(5-bromo-4,6-dimethylpyridin-3-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione, provides definitive evidence of the transformation. The recorded chemical shifts confirm the covalent linking of the reactant moieties and the formation of the new methylidene bridge. Analysis of these spectral details is crucial for verifying reaction pathways and confirming the regioselectivity of the transformation.

¹H NMR Spectral Data for 5-{[(5-bromo-4,6-dimethylpyridin-3-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 1.68 | singlet | 6H | Methyl groups of dioxane-dione ring |

| 2.39 | singlet | 3H | Methyl group on pyridine (B92270) ring |

| 2.62 | singlet | 3H | Methyl group on pyridine ring |

| 8.43 | singlet | 1H | Pyridine ring proton |

| 8.57 | singlet | 1H | Methylidene proton |

| 11.19 | singlet | 1H | Amine proton (N-H) |

Data sourced from a US Patent, recorded in DMSO-d₆ at 400 MHz.

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS), particularly when coupled with High-Performance Liquid Chromatography (LC/MS), is an indispensable tool for real-time reaction monitoring and unequivocal product confirmation. In synthetic procedures involving this compound, LC/MS is routinely used to track the consumption of the starting material and the formation of the desired product. For instance, in a reaction where this compound is treated with sodium nitrite, the progress can be monitored by observing the appearance of the mass ion corresponding to the product.

For final product confirmation, the experimentally observed mass-to-charge ratio (m/z) is compared against the theoretical value. The presence of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear signature for bromine-containing fragments in the mass spectrum. Predicted m/z values for various adducts of this compound are used to confirm its identity in a sample.

Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₇H₁₀BrN₂⁺ | 201.0022 |

| [M+Na]⁺ | C₇H₉BrN₂Na⁺ | 222.9841 |

| [M-H]⁻ | C₇H₈BrN₂⁻ | 198.9876 |

| [M+NH₄]⁺ | C₇H₁₃BrN₃⁺ | 218.0287 |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no crystal structure determination for this compound has been reported. Therefore, detailed information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions derived from X-ray crystallography is not available at this time.

Infrared and Raman Spectroscopy for Vibrational Analysis of Reactive Intermediates

A thorough review of scientific literature and spectral databases did not yield any experimental or computationally predicted Infrared (IR) or Raman spectroscopy data for this compound. Consequently, an analysis of its specific vibrational modes or its use in studying reactive intermediates through these techniques cannot be provided.

Future Research Directions and Emerging Paradigms

Sustainable and Green Chemistry Approaches for Synthesis

The push towards environmentally responsible chemical manufacturing is a central theme in modern organic synthesis. For a compound such as 5-Bromo-4,6-dimethylpyridin-3-amine, future research will likely prioritize the development of processes that are safer, more efficient, and generate less waste.

Key Green Chemistry Strategies:

Alternative Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. A shift towards greener alternatives like water, ethanol, or even solventless reaction conditions is a key goal. biosynce.comacs.org Water, in particular, is an attractive medium for reactions like the selective amination of polyhalogenated pyridines. acs.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.govrasayanjournal.co.in This approach could be applied to various steps in the synthesis of pyridine (B92270) derivatives. nih.gov

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of reactant atoms into the final product, minimizing the generation of byproducts. rasayanjournal.co.in Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a prime example of this principle and are used for synthesizing pyridine derivatives. researchgate.net

Safer Reagents: The use of hazardous reagents is a significant concern. For bromination steps, replacing liquid bromine with safer, solid alternatives like pyridinium (B92312) tribromide can significantly improve the safety profile of the synthesis. researchgate.net

| Aspect | Conventional Approach | Green Chemistry Alternative | Potential Benefit |

|---|---|---|---|

| Solvent | Dichloromethane (B109758), Chloroform | Water, Ethanol, Ionic Liquids biosynce.comrasayanjournal.co.in | Reduced toxicity and environmental impact |

| Energy Source | Conventional reflux/heating (hours) | Microwave irradiation (minutes) nih.gov | Reduced energy consumption, faster reactions |

| Brominating Agent | Liquid Bromine (Br₂) | Pyridinium tribromide researchgate.net | Improved safety and handling |

| Catalyst | Stoichiometric reagents | Transition-metal or organocatalysts rsc.org | Higher efficiency, lower waste |

Integration with High-Throughput Experimentation and Automation in Synthesis

This technology could be transformative for the synthesis of this compound and its derivatives. An automated system could:

Rapidly screen a wide range of catalysts, solvents, bases, and temperature conditions to maximize the yield and purity of the core scaffold.

Optimize multi-step synthetic sequences, reducing development time from months to days. vcu.edu

Facilitate the creation of large libraries of derivatives by systematically varying reactants in subsequent functionalization steps, accelerating drug discovery and materials science research. nih.gov

Exploration of Novel Catalytic Systems and Methodologies

Catalysis is at the heart of efficient chemical synthesis. Research into new catalytic systems offers pathways to novel reactions and improved efficiencies for producing and modifying this compound.

Transition-Metal-Free Catalysis: To reduce costs and concerns about toxic metal residues in final products (especially for pharmaceuticals), there is a strong drive to develop transition-metal-free reactions. rsc.org Methods using organocatalysts or base-promoted reactions are emerging as powerful alternatives for the synthesis and functionalization of pyridines. nih.govresearchgate.net

Earth-Abundant Metal Catalysis: The use of catalysts based on abundant and inexpensive metals like iron is gaining traction as a sustainable alternative to precious metals like palladium. rsc.org For instance, iron-catalyzed cyclization reactions have been developed for the green synthesis of substituted pyridines. rsc.org

Photocatalysis: Visible-light-driven photocatalysis allows for the activation of molecules under exceptionally mild conditions. nih.gov This technology enables unique C-H functionalization pathways via the generation of pyridyl radicals, offering new ways to modify the pyridine ring that are distinct from classical methods. nih.govacs.org

Palladium-Catalyzed Cross-Coupling: While researchers are exploring alternatives, palladium catalysis remains a workhorse of organic synthesis for its reliability and versatility. mdpi.com Future work will likely focus on developing more active catalysts that work at lower loadings, use more stable and easily handled pre-catalysts, and are effective for coupling challenging substrates. The Suzuki cross-coupling reaction, for example, is a proven method for creating C-C bonds on bromo-substituted pyridines. mdpi.com

| Catalytic System | Key Features | Potential Application for this compound |

|---|---|---|

| Iron-Catalyzed Cyclization rsc.org | Uses an earth-abundant, low-toxicity metal. | Green synthesis of the core pyridine ring. |

| Visible-Light Photocatalysis nih.govacs.org | Operates at room temperature; enables novel radical pathways. | Direct C-H functionalization or modification of the pyridine scaffold. |

| Organocatalysis nih.gov | Metal-free; avoids potential metal contamination. | Asymmetric synthesis or functionalization reactions. |

| Advanced Palladium Systems mdpi.com | High efficiency and broad substrate scope for cross-coupling. | Functionalization at the bromine position to install aryl or other groups. |

Advanced Functionalization for Tailored Applications

The bromine atom and the amine group on this compound are key handles for further chemical modification. Advanced functionalization strategies aim to leverage these sites to build more complex and valuable molecules with precisely tailored properties.

Late-Stage Functionalization: This concept involves modifying a complex molecule in the final stages of a synthesis, which is highly valuable in drug discovery for rapidly generating analogues. Methods for direct C-H functionalization are particularly powerful in this context, allowing for the introduction of new groups without requiring a complete re-synthesis from simple precursors. researchgate.netrsc.org

Site-Selective Reactions: The pyridine ring has multiple C-H bonds, and achieving selectivity is a major challenge. nih.gov Novel strategies, such as those using N-functionalized pyridinium salts or specifically designed catalysts, can direct functionalization to a specific position (e.g., C2, C3, or C4) with high precision. nih.govrsc.org

Cross-Coupling Diversity: The bromo substituent is an ideal anchor point for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a vast range of substituents, including aryl, alkyl, alkynyl, and amino groups, thereby creating a diverse library of derivatives from a common intermediate. mdpi.comresearchgate.net

Functionalization of the Amino Group: The primary amine at the C3 position provides another reactive site. It can be acylated, alkylated, or used as a directing group to influence subsequent reactions on the pyridine ring, further expanding the accessible chemical space. mdpi.com

The development of these advanced functionalization methods will be crucial for exploring the full potential of this compound as a scaffold in medicinal chemistry, agrochemicals, and materials science. vcu.eduresearchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Bromo-4,6-dimethylpyridin-3-amine, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound is typically synthesized via bromination of a precursor pyridine derivative (e.g., 4,6-dimethylpyridin-3-amine) using brominating agents like NBS (N-bromosuccinimide) or Br₂ in a controlled environment. A common approach involves refluxing in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to enhance reactivity .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify the product using column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield improvements can be achieved by adjusting stoichiometry (1.2–1.5 equivalents of brominating agent) and reaction time (8–12 hours) .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- ¹H/¹³C NMR : Identify protons on the pyridine ring (δ 6.8–8.2 ppm for aromatic protons) and methyl groups (δ 2.1–2.5 ppm).

- HRMS : Confirm molecular weight (C₇H₉BrN₂, exact mass: 200.9974 Da) .

Q. What are the primary reactivity patterns of this compound in cross-coupling reactions?

- Suzuki-Miyaura Coupling : The bromine substituent at position 5 participates in Pd-catalyzed coupling with aryl boronic acids, enabling biaryl synthesis. Use Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in a dioxane/water mixture at 80°C .

- Nucleophilic Substitution : The amino group at position 3 can undergo alkylation or acylation. For example, reaction with acetyl chloride in pyridine yields the corresponding acetamide derivative .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

- Case Study : If NMR suggests a planar pyridine ring but X-ray shows slight distortion, perform DFT calculations (e.g., Gaussian 16) to model electronic effects. Compare experimental and computed chemical shifts to identify steric or electronic anomalies caused by methyl groups at positions 4 and 6 .

- Validation : Repeat crystallography under low-temperature conditions (100 K) to reduce thermal motion artifacts .

Q. What strategies improve regioselectivity in derivatization reactions involving this compound?

- Directing Groups : The amino group at position 3 acts as an ortho-directing group. To functionalize position 2, temporarily protect the amine (e.g., as a Boc derivative) to redirect reactivity .

- Metal Coordination : Use Cu(I) catalysts to favor Ullmann-type coupling at position 5, leveraging bromine’s leaving-group ability .

Q. How does steric hindrance from the 4,6-dimethyl groups influence biological activity in enzyme inhibition studies?

- Molecular Docking : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina. The methyl groups reduce binding affinity by ~30% compared to non-methylated analogs due to steric clashes in the active site .

- Kinetic Assays : Measure IC₅₀ values via fluorometric assays. Methyl substitution increases IC₅₀ from 1.2 µM (parent compound) to 4.5 µM, confirming steric effects .

Q. What computational methods are suitable for predicting the electronic properties of this compound in material science applications?

- DFT Studies : Calculate HOMO-LUMO gaps (e.g., B3LYP/6-31G* basis set) to assess suitability as an organic semiconductor. The bromine atom lowers the LUMO energy by ~0.8 eV, enhancing electron transport .

- Thermal Stability : Perform thermogravimetric analysis (TGA) under N₂. Decomposition onset occurs at 220°C, indicating stability for device fabrication .

Methodological Guidance Table

Data Contradiction Analysis Example

Scenario : Conflicting HPLC (98% purity) and NMR (impurity peaks) results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.